Diclofenac 2,5-Quinone Imine
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Overview
Description
Diclofenac 2,5-Quinone Imine is a metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. This compound is formed through the oxidative metabolism of diclofenac and is known for its potential hepatotoxicity. Diclofenac is commonly prescribed for the treatment of rheumatic diseases and muscle pain, but its metabolism can lead to the formation of reactive intermediates like this compound, which can interact with cellular components and cause adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diclofenac 2,5-Quinone Imine can be synthesized through the electrochemical oxidation of diclofenac. This process involves the use of a boron-doped diamond working electrode in a thin-layer cell. The oxidation is carried out under controlled conditions to ensure the formation of the quinone imine intermediate .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is typically produced as a research chemical. Companies like Synchemia manufacture and supply high-purity this compound for pharmaceutical quality control applications .
Chemical Reactions Analysis
Types of Reactions: Diclofenac 2,5-Quinone Imine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other reactive intermediates.
Reduction: It can be reduced back to its parent compound, diclofenac.
Substitution: The quinone imine can react with nucleophiles such as glutathione or proteins, forming covalent adducts.
Common Reagents and Conditions:
Oxidation: Electrochemical oxidation using a boron-doped diamond electrode.
Reduction: Chemical reduction using reducing agents like sodium borohydride.
Substitution: Reactions with nucleophiles like glutathione under physiological conditions.
Major Products Formed:
Oxidation Products: Further oxidized quinone imine derivatives.
Reduction Products: Diclofenac.
Substitution Products: Glutathione or protein adducts.
Scientific Research Applications
Diclofenac 2,5-Quinone Imine has several scientific research applications, including:
Chemistry: Used to study the oxidative metabolism of diclofenac and the formation of reactive intermediates.
Biology: Investigated for its interactions with cellular components and its role in drug-induced liver injury.
Medicine: Studied for its potential hepatotoxic effects and the mechanisms underlying diclofenac-induced liver injury.
Industry: Used in pharmaceutical quality control to ensure the purity and safety of diclofenac formulations
Mechanism of Action
Diclofenac 2,5-Quinone Imine exerts its effects through its reactivity with cellular nucleophiles. The compound can form covalent adducts with proteins and glutathione, leading to the disruption of critical cellular functions. This reactivity is primarily due to the electrophilic nature of the quinone imine, which can react with thiol groups in proteins and other nucleophilic sites .
Comparison with Similar Compounds
1’,4’-Quinone Imine: Another reactive metabolite of diclofenac.
Benzoquinone Imine: A related compound formed through the oxidative metabolism of other aromatic amines.
Comparison: Diclofenac 2,5-Quinone Imine is unique due to its specific formation from diclofenac and its role in diclofenac-induced hepatotoxicity. While other quinone imines also exhibit reactivity with cellular nucleophiles, this compound is particularly significant in the context of drug-induced liver injury .
Biological Activity
Diclofenac 2,5-quinone imine (DCF-2,5-QI) is a reactive metabolite derived from the widely used nonsteroidal anti-inflammatory drug (NSAID) diclofenac. Its biological activity is significant due to its association with hepatotoxicity and other adverse effects. This article explores the biological activity of DCF-2,5-QI, including its mechanisms of toxicity, metabolic pathways, and implications in drug design.
Overview of Diclofenac and Its Metabolites
Diclofenac is commonly prescribed for pain relief and inflammation. However, its metabolism can lead to the formation of reactive metabolites, including DCF-2,5-QI. This metabolite is formed through oxidative processes primarily mediated by cytochrome P450 enzymes. The presence of DCF-2,5-QI has been linked to various toxicological effects, particularly liver injury.
Mechanisms of Toxicity
The toxicity of DCF-2,5-QI is attributed to its ability to form covalent adducts with cellular macromolecules, such as proteins and nucleic acids. This bioactivation pathway involves several key steps:
- Formation of Reactive Metabolites : Upon administration, diclofenac is metabolized by cytochrome P450 enzymes into several intermediates, including DCF-2,5-QI.
- Covalent Binding : DCF-2,5-QI can react with glutathione and other thiol-containing compounds, leading to the formation of mercapturic acid derivatives that are excreted in urine .
- Cellular Damage : The adducts formed can induce oxidative stress and inflammatory responses in hepatocytes, contributing to liver injury .
Case Studies and Research Findings
Several studies have documented the biological activity and toxicity associated with DCF-2,5-QI:
- Study on Hepatotoxicity : A study demonstrated that DCF-2,5-QI induces immune cell activation and hepatocyte toxicity in vitro. It was observed that this metabolite caused significant cytotoxic effects comparable to those seen with diclofenac itself .
- Metabolic Stability : Research on novel diclofenac analogs indicated that modifications could reduce the formation of reactive quinone imine metabolites while maintaining anti-inflammatory efficacy. Some analogs showed improved metabolic stability and lower cytotoxicity compared to diclofenac .
- Biodegradation Pathways : A recent study isolated bacterial strains capable of degrading diclofenac and identified intermediate metabolites including DCF-2,5-QI. The study proposed a catabolic degradation pathway involving multiple enzymatic transformations facilitated by specific bacterial enzymes .
Data Table: Comparison of Metabolites
Metabolite | Molecular Formula | Toxicity Level | Formation Mechanism |
---|---|---|---|
Diclofenac | C14H11Cl2NNaO2 | Moderate | Direct metabolism |
This compound | C14H9Cl2NO3 | High | Oxidative bioactivation |
5-Hydroxy-diclofenac | C14H11Cl2NO3 | Low | Hydroxylation |
4-Hydroxy-diclofenac | C14H11Cl2NO3 | Low | Hydroxylation |
Implications for Drug Development
The understanding of DCF-2,5-QI's biological activity has significant implications for drug development:
- Designing Safer NSAIDs : Identifying structural modifications that minimize the formation of toxic metabolites like DCF-2,5-QI could lead to safer alternatives with reduced hepatotoxicity.
- Biomarker Development : The detection of specific adducts formed by DCF-2,5-QI could serve as biomarkers for assessing drug-induced liver injury in clinical settings.
- Environmental Impact : Given its persistence in wastewater systems and potential for toxicity in aquatic environments, strategies for the biodegradation of diclofenac and its metabolites are essential for environmental safety .
Properties
CAS No. |
1254576-93-6 |
---|---|
Molecular Formula |
C14H9Cl2NO3 |
Molecular Weight |
310.14 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Q1: How is diclofenac 2,5-quinone imine formed in the body, and what are the implications of its formation?
A1: this compound is a reactive metabolite formed through the oxidative metabolism of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. [] The study by Tang et al. demonstrated that this bioactivation process likely involves cytochrome P450 enzymes, leading to the formation of reactive benzoquinone imine intermediates, including this compound.
Q2: What evidence supports the formation of this compound in vivo?
A2: The study by Tang et al. identified specific mercapturic acid derivatives in the urine of both rats and humans administered diclofenac. [] Notably, they detected 5-hydroxy-4-(N-acetylcystein-S-yl)diclofenac, a downstream product derived from the reaction of this compound with glutathione, a natural antioxidant in cells. This finding provides strong evidence for the in vivo formation of this compound as a result of diclofenac metabolism.
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